molecular formula C20H23FN2O B5763304 N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide

Cat. No. B5763304
M. Wt: 326.4 g/mol
InChI Key: ZFNNFOROUIRTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic pathways for compounds similar to N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide involve multiple steps, including the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions to produce parent compounds. These are further reacted with electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) to yield a variety of N-substituted derivatives. For instance, Khalid et al. (2014) synthesized a series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, showcasing a methodology that could be adapted for the synthesis of N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex interactions between different functional groups. For example, Ismailova et al. (2014) described the synthesis of a compound where the acetamide and thiadiazole units exhibit specific orientations and interactions, indicating the intricate molecular geometries that can exist within this class of compounds (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide derivatives can be explored through various reactions, including oxidation and substitution reactions. Mercadante et al. (2013) provided insights into oxidative capabilities using related compounds, highlighting the role of specific substituents in enhancing reactivity (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can significantly affect their application and handling. Studies on related compounds, such as the work by Nikonov et al. (2016), often involve the synthesis and structural elucidation of acetamide derivatives, which can offer insights into the physicochemical characteristics of N-(1-benzyl-4-piperidinyl)-2-(2-fluorophenyl)acetamide (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties, including stability and reactivity towards different agents, define the utility of these compounds in research and potential applications. The synthesis and evaluation of derivatives, as discussed in various studies, provide a framework for understanding these aspects in depth. For instance, Khalid et al. (2016) explored the antibacterial activity of N-substituted derivatives, demonstrating the biological relevance of the chemical properties (Khalid et al., 2016).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNNFOROUIRTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.